amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
{[(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-yl](methyl)amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and phosphonic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis include:
Formation of the Amino Intermediate: This involves the reaction of 4,8-dimethylnona-3,7-dien-1-yl with methylamine under controlled conditions to form the amino intermediate.
Phosphorylation: The amino intermediate is then reacted with phosphoric acid derivatives to introduce the phosphoryl groups.
Hydrolysis and Purification: The final step involves hydrolysis to obtain the hydroxy group, followed by purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino alcohols.
科学研究应用
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an additive in industrial processes.
作用机制
The mechanism of action of {(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways by interacting with receptors or other signaling molecules.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
Phosphonic Acids: Compounds with similar phosphonic acid groups, such as aminomethylphosphonic acid.
Amino Alcohols: Compounds with similar amino and hydroxy groups, such as serinol.
Dimethylalkenes: Compounds with similar alkenyl groups, such as 4,8-dimethylnona-3,7-diene.
Uniqueness
{(3-{[(3E)-4,8-dimethylnona-3,7-dien-1-ylamino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C15H31NO7P2 |
|---|---|
分子量 |
399.36 g/mol |
IUPAC 名称 |
3-[[(3E)-4,8-dimethylnona-3,7-dienyl]-methylamino]propyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H31NO7P2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-22-25(20,21)23-24(17,18)19/h8,10H,5-7,9,11-13H2,1-4H3,(H,20,21)(H2,17,18,19)/b15-10+ |
InChI 键 |
PNEIVJAQBZSMGD-XNTDXEJSSA-N |
手性 SMILES |
CC(=CCC/C(=C/CCN(C)CCCOP(=O)(O)OP(=O)(O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCCN(C)CCCOP(=O)(O)OP(=O)(O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
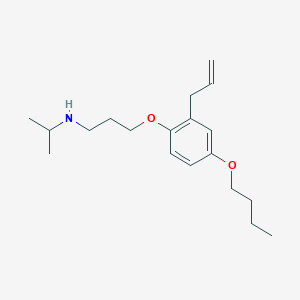
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
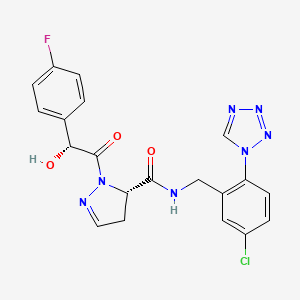
![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)
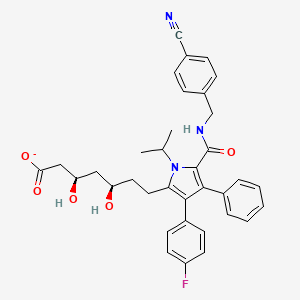
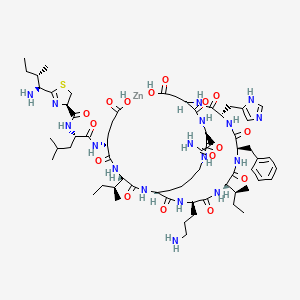
![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)
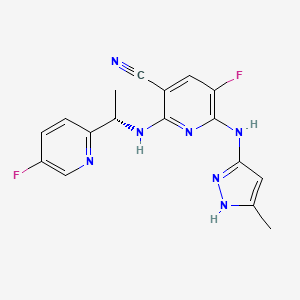
![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
